O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Catalog No.
S1891801
CAS No.
86356-73-2
M.F
C8H4F5NO
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

CAS Number

86356-73-2

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2

InChI Key

SRTQFRQWTUMMTC-UHFFFAOYSA-N

SMILES

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F
  • Solid Phase Microextraction (SPME) coupled with Proton Transfer Reaction Mass Spectrometry (PTR-MS): This technique utilizes PFBO as a derivatization agent. Air samples are drawn through a coated fiber containing PFBO, which captures specific target molecules. These captured molecules are then thermally desorbed and analyzed using PTR-MS. PTR-MS identifies the desorbed compounds based on their reaction with a proton. This approach has been documented for effective sampling and quantification of unsaturated dicarbonyl products formed during the photo-oxidation of furans in the atmosphere []. Furan oxidation is a significant atmospheric process that can generate harmful pollutants. By analyzing these dicarbonyl products, scientists gain insights into atmospheric chemistry and its potential impact on air quality.

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is a chemical compound with the molecular formula C8H4F5NO and a molecular weight of 225.12 g/mol. It is characterized by the presence of a pentafluorobenzyl group attached to a formaldoxime moiety. This compound is typically encountered as a solid at room temperature, with a melting point around 24 °C and a flash point of 24 °C as well . The structure includes five fluorine atoms substituted on the benzene ring, which significantly influences its chemical properties and reactivity.

Due to its functional groups. Notably, it acts as a derivatizing agent for carbonyl compounds, facilitating their analysis in chromatography. The compound can undergo nucleophilic addition reactions typical of oximes, where the nitrogen atom can react with electrophiles under appropriate conditions .

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be synthesized through several methods. A common approach involves the reaction of pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an oxime intermediate followed by subsequent modifications to yield the final product. The purity of synthesized compounds is typically assessed using gas chromatography .

This compound is primarily used in analytical chemistry as a derivatizing agent for carbonyl-containing compounds. Its ability to form stable derivatives facilitates improved detection and quantification in chromatographic techniques such as gas chromatography and liquid chromatography. Additionally, due to its unique structure, it may find applications in materials science and organic synthesis .

Studies on the interaction of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime with various biological molecules are sparse but suggest potential interactions due to its electrophilic nature. The compound's reactivity towards nucleophiles makes it an interesting candidate for further investigation into its interaction profiles with proteins and other biomolecules .

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime shares structural similarities with several other fluorinated oximes and benzyl derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
O-(Benzyl)formaldoximeC8H9NOLacks fluorine substituents
O-(Trifluoromethylbenzyl)formaldoximeC9H7F3NOContains trifluoromethyl group instead
O-(Pentafluorophenyl)formaldoximeC13H8F5NOSubstituted phenyl group with five fluorines

Uniqueness: The distinctive feature of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is the pentafluorobenzyl group that enhances its reactivity and solubility compared to non-fluorinated analogs. This fluorinated structure can lead to different physicochemical properties that may be advantageous in specific applications such as analytical chemistry.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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